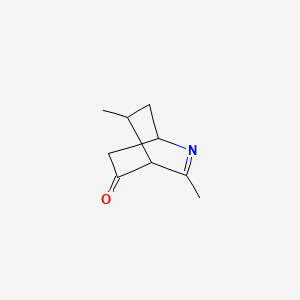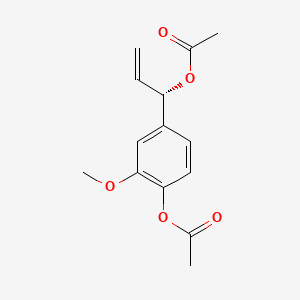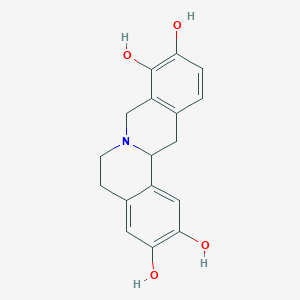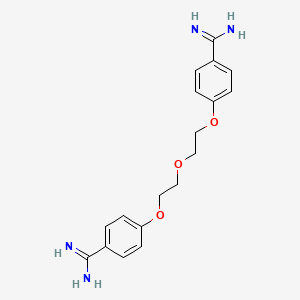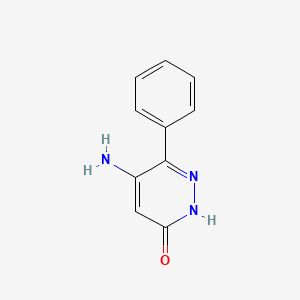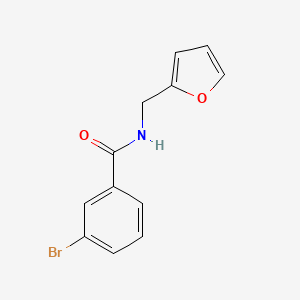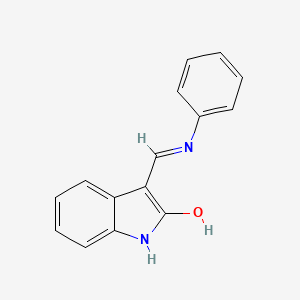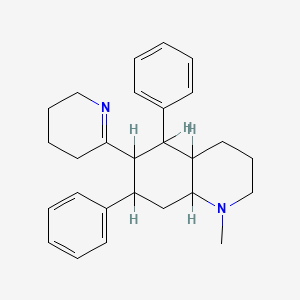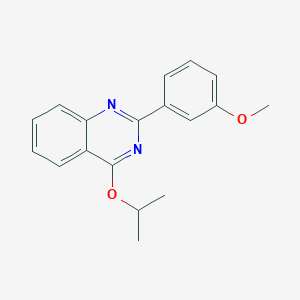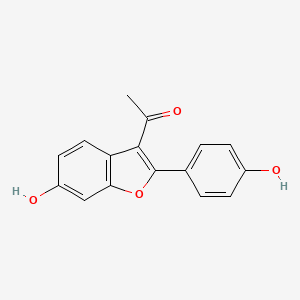
N-(5-(2,3-Dihydrobenzofuryl)sulfonyl)-N'-(3,4-dichlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ILX-295501 has been used in trials studying the treatment of Ovarian Cancer, Metastatic Cancer, Fallopian Tube Cancer, and Primary Peritoneal Cavity Cancer.
Applications De Recherche Scientifique
Antitumor Applications
N-(5-(2,3-Dihydrobenzofuryl)sulfonyl)-N'-(3,4-dichlorophenyl)urea, also referred to as LY295501, has been highlighted for its potential antitumor properties. It belongs to a class of compounds known as diarylsulfonylureas, recognized for their therapeutic efficacy against various cancer models. Specifically, LY295501, a second-generation diarylsulfonylurea, has demonstrated significant activity against colon tumor xenografts in preclinical studies. It shares a similar spectrum of activity against colon tumors as its predecessor, sulofenur, suggesting that their mechanisms of action or resistance might be closely related (Houghton & Houghton, 2004).
Efficacy Against Xenografts
Further research into LY295501's efficacy revealed its promising impact on a panel of colon adenocarcinoma xenografts derived from both adult and young patients. Administered orally, this compound exhibited high proportions of objective regressions of advanced xenografts in several tumor lines. Moreover, tumors inherently resistant to sulofenur also showed resistance to LY295501, reinforcing the notion of a similar action or resistance mechanism between the two compounds (Houghton et al., 1995).
Inhibition of Chitin Synthesis
Though not directly related to LY295501, there's an interesting aspect of certain diarylsulfonylurea compounds like 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea (diflubenzuron) and its analogs, which inhibit chitin synthesis in the cuticle of insect larvae. This property is crucial for their insecticidal effects, although this mechanism might not directly translate to LY295501, it's an intriguing facet of the broader chemical class (Deul, Jong, & Kortenbach, 1978).
Propriétés
Numéro CAS |
150869-74-2 |
|---|---|
Nom du produit |
N-(5-(2,3-Dihydrobenzofuryl)sulfonyl)-N'-(3,4-dichlorophenyl)urea |
Formule moléculaire |
C15H12Cl2N2O4S |
Poids moléculaire |
387.2 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-3-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)urea |
InChI |
InChI=1S/C15H12Cl2N2O4S/c16-12-3-1-10(8-13(12)17)18-15(20)19-24(21,22)11-2-4-14-9(7-11)5-6-23-14/h1-4,7-8H,5-6H2,(H2,18,19,20) |
Clé InChI |
VAMFSFIPDOODFH-UHFFFAOYSA-N |
SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
C1COC2=C1C=C(C=C2)S(=O)(=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Autres numéros CAS |
150869-74-2 |
Synonymes |
ILX-295501 ILX295501 LY 295501 LY-295501 LY295501 N-(5-(2,3-dihydrobenzofuranyl)sulfonyl)-N'-(3,4-dichlorophenyl)urea N-(5-(2,3-dihydrobenzofuryl)sulfonyl)-N'-(3,4-dichlorophenyl)urea |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




